

Application Notes and Protocols for 6-Bromo-2-methylquinolin-4-ol

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Compound of Interest

Compound Name: **6-Bromo-2-methylquinolin-4-ol**

Cat. No.: **B027710**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and antifungal properties.^{[1][2]} The introduction of halogen substituents, such as bromine, onto the quinoline ring can significantly modulate the compound's physicochemical properties and biological efficacy. **6-Bromo-2-methylquinolin-4-ol** is a synthetic compound belonging to this class. While specific biological data for this exact molecule is not extensively available in public literature, the known activities of structurally similar compounds provide a strong basis for investigating its potential as a therapeutic agent.

These application notes provide a comprehensive guide to the potential biological activities of **6-Bromo-2-methylquinolin-4-ol** and detailed protocols for its evaluation. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.

Hypothesized Biological Activities

Based on the biological evaluation of structurally related bromo-substituted quinoline and quinolinone derivatives, **6-Bromo-2-methylquinolin-4-ol** is hypothesized to possess the following activities:

- **Anticancer Activity:** Bromo-substituted quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines.[3][4][5][6] The presence of the bromine atom can enhance interactions with biological targets and contribute to cytotoxic effects.
- **Antifungal Activity:** Quinolinol derivatives have shown promise as antifungal agents.[7][8][9] The 4-hydroxyquinoline core is a key pharmacophore in several compounds with fungicidal properties.
- **Antibacterial Activity:** The quinoline scaffold is the backbone of many antibacterial drugs.[2][10] It is plausible that **6-Bromo-2-methylquinolin-4-ol** could exhibit inhibitory activity against a range of bacterial strains.

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize the quantitative biological activity data for quinoline derivatives structurally related to **6-Bromo-2-methylquinolin-4-ol**, providing a benchmark for expected potency.

Table 1: Anticancer Activity of Bromo-Substituted Quinoline Derivatives

Compound	Cancer Cell Line	Activity (IC ₅₀)	Reference
5,7-Dibromo-8-hydroxyquinoline	C6 (rat brain tumor)	6.7 µg/mL	[4][6]
5,7-Dibromo-8-hydroxyquinoline	HeLa (human cervix carcinoma)	9.2 µg/mL	[4][6]
5,7-Dibromo-8-hydroxyquinoline	HT29 (human colon carcinoma)	11.4 µg/mL	[4][6]
7-Bromo-8-hydroxyquinoline	C6 (rat brain tumor)	25.6 µg/mL	[4][6]

Table 2: Antifungal Activity of Quinolinol Derivatives

Compound	Fungal Strain	Activity (EC ₅₀ /MIC)	Reference
2,8-bis(trifluoromethyl)-4-quinololinol	<i>Sclerotinia sclerotiorum</i>	1.72 µg/mL (EC ₅₀)	[7]
2,8-bis(trifluoromethyl)-4-quinololinol	<i>Botrytis cinerea</i>	1.89 µg/mL (EC ₅₀)	[7]
8-hydroxyquinoline derivative (PH276)	<i>Cryptococcus neoformans</i>	0.5 - 8 µg/mL (MIC)	[11]
8-hydroxyquinoline derivative (PH265)	<i>Candida auris</i>	0.5 - 1 µg/mL (MIC)	[11]

Table 3: Antibacterial Activity of Quinoline Derivatives

Compound	Bacterial Strain	Activity (MIC)	Reference
6-chlorocyclopentaquinolinamine	MRSA	0.125 mM	[12]
2-fluorocycloheptaquinolinamine	<i>S. pyogenes</i>	0.25 mM	[12]
4-methyl-2-(4-substitutedphenyl)quinoline derivative	<i>P. aeruginosa</i>	25-50 µg/mL	

Experimental Protocols

The following are detailed protocols for evaluating the hypothesized biological activities of **6-Bromo-2-methylquinolin-4-ol**.

Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of **6-Bromo-2-methylquinolin-4-ol** on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

- Cancer cell lines (e.g., HeLa, HT29, C6)
- **6-Bromo-2-methylquinolin-4-ol**
- Dimethyl sulfoxide (DMSO)
- Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- MTT solution (5 mg/mL in PBS)
- 96-well microplates
- Microplate reader

Procedure:

- Cell Seeding: Culture cancer cells to ~80% confluence. Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

- Compound Treatment: Prepare a stock solution of **6-Bromo-2-methylquinolin-4-ol** in DMSO. Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48 hours.
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for another 4 hours.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.[\[3\]](#)

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the determination of the MIC of **6-Bromo-2-methylquinolin-4-ol** against bacterial strains using the broth microdilution method.

Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- **6-Bromo-2-methylquinolin-4-ol**
- DMSO
- Mueller-Hinton Broth (MHB)
- 0.5 McFarland turbidity standard
- Sterile 96-well microplates

- Microplate reader or visual inspection

Procedure:

- Compound Preparation: Prepare a stock solution of **6-Bromo-2-methylquinolin-4-ol** in DMSO. Perform a two-fold serial dilution of the compound in MHB in a 96-well plate.
- Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Inoculate each well (containing 100 μ L of the serially diluted compound) with 100 μ L of the bacterial inoculum. Include a growth control (bacteria in MHB without the compound) and a sterility control (MHB only).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][14]

Protocol 3: Antifungal Susceptibility Testing

This protocol details the determination of the antifungal activity of **6-Bromo-2-methylquinolin-4-ol** using a broth microdilution method based on CLSI or EUCAST guidelines.

Materials:

- Fungal strains (e.g., *Candida albicans*, *Aspergillus fumigatus*)
- **6-Bromo-2-methylquinolin-4-ol**
- DMSO
- RPMI-1640 medium buffered with MOPS
- Sterile 96-well microplates
- Spectrophotometer

Procedure:

- Compound Preparation: Prepare a stock solution of **6-Bromo-2-methylquinolin-4-ol** in DMSO and perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.
- Inoculum Preparation: Prepare a fungal inoculum suspension and adjust the concentration to a final density of $0.5\text{-}2.5 \times 10^3$ CFU/mL in each well.
- Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a growth control and a sterility control.
- Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
- Endpoint Reading: Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 50% or 90%) compared to the growth control. This can be assessed visually or by using a spectrophotometer.[15][16]

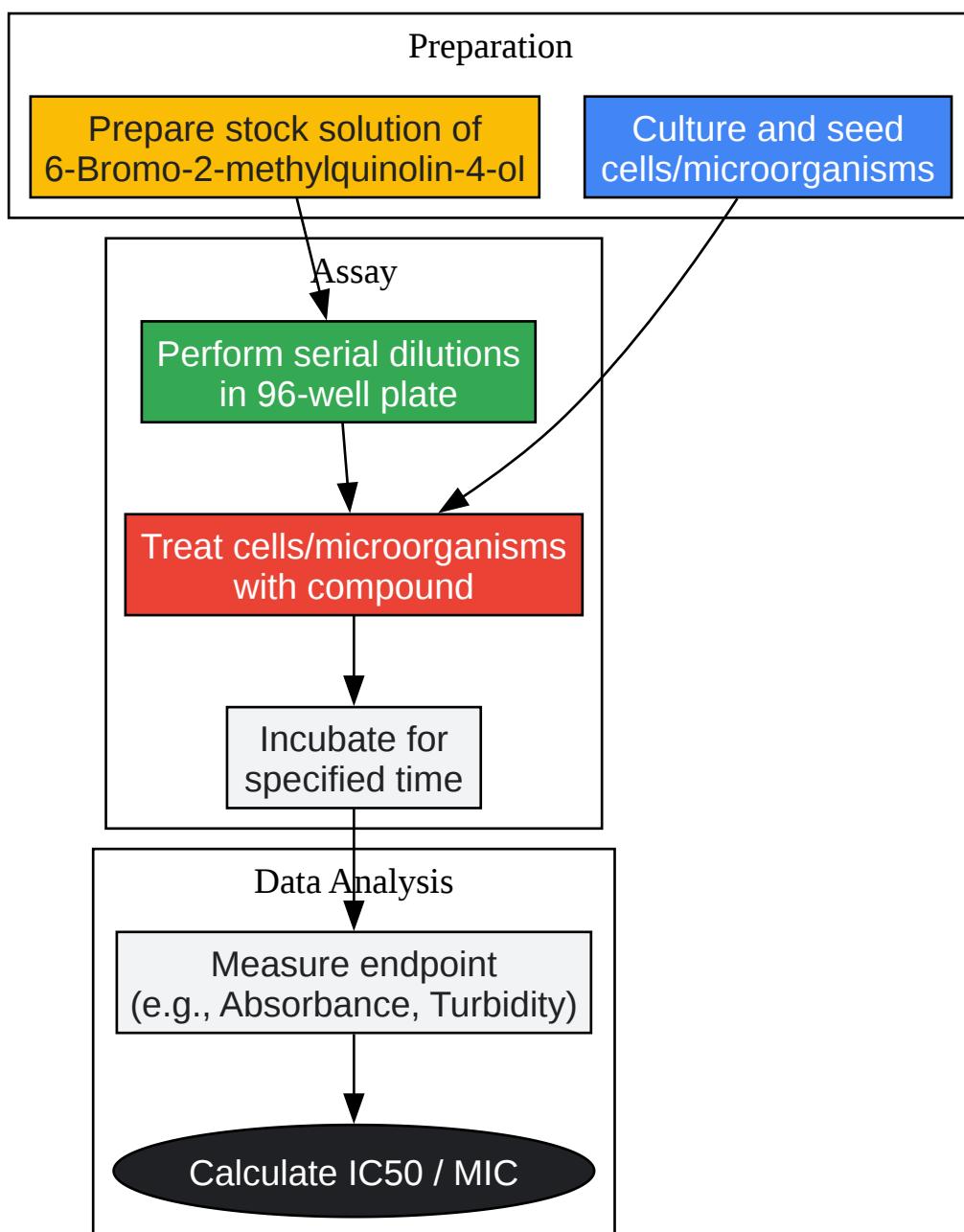
Visualizations

The following diagrams illustrate the hypothesized mechanism and experimental workflows.



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Caption: Hypothesized anticancer mechanism of **6-Bromo-2-methylquinolin-4-ol**.



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Caption: General experimental workflow for in vitro biological activity screening.

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